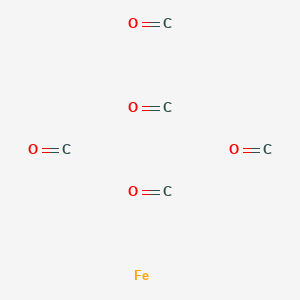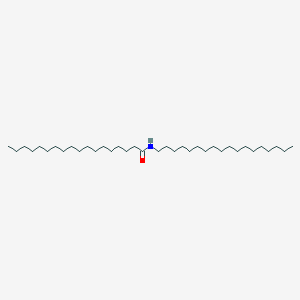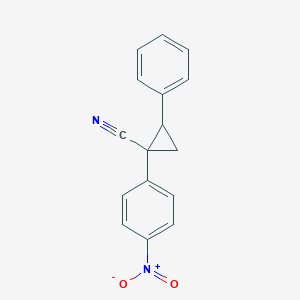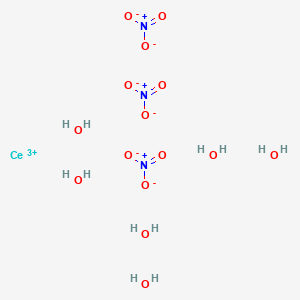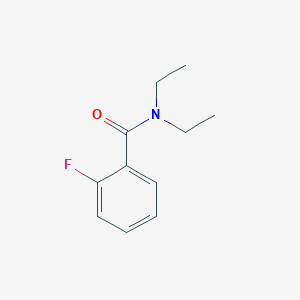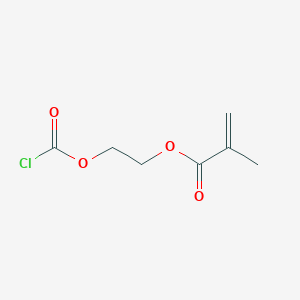
2-Methacryloyloxyethyl chloroformate
Descripción general
Descripción
2-Methacryloyloxyethyl chloroformate is a chemical compound with the molecular formula C7H9ClO4 . It contains a total of 20 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 aliphatic ester . The molecule consists of 21 atoms: 9 Hydrogen atoms, 7 Carbon atoms, 4 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of 2-Methacryloyloxyethyl chloroformate includes a total of 20 bonds. There are 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 aliphatic ester . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
2-Methacryloyloxyethyl chloroformate is a clear, colorless liquid with relatively low freezing points and relatively high boiling points . It is a reactive compound possessing both acid chloride and alkyl substituents . Chloroformates are soluble in organic solvents, and hydrolyze in water .Aplicaciones Científicas De Investigación
Biocompatible Block Copolymers : 2-Methacryloyloxyethyl phosphorylcholine (MPC) is used for preparing biocompatible copolymers, beneficial in various biomedical applications. These copolymers can be synthesized via atom transfer radical polymerization (ATRP) in protic media, allowing for well-defined MPC-based block copolymers with good control over polymerization (Ma et al., 2003).
Polymeric Biomaterials : MPC has been a building block for polymeric biomaterials due to its resistance to nonspecific protein adsorption, cell adhesion, and blood coagulation. MPC polymers find applications in bioengineering and nanomedicine, extending their applications from bioinert polymers to biosensing, prodrug carriers, and joint replacement (Goda, Ishihara, & Miyahara, 2015).
Live Cell Labeling and Organelle Tracking : Methacryloyloxyethyl chloroformate derivatives are used in intracellular delivery systems for live cell labeling and organelle tracking, important in biological research and medical diagnostics (Derfus, Chan, & Bhatia, 2004).
Biomedical Applications : MPC polymer membranes, synthesized as biomaterials, exhibit excellent biocompatibility and blood compatibility. They are used in blood purification, artificial organs, and other biomedical fields (Wang et al., 2007).
Superficial Digital Injuries Treatment : Polymethyl methacrylate dissolved in chloroform is used for treating superficial digital injuries, offering advantages over traditional sealing methods (Batmanabane, Malathi, & Ekandem, 1982).
Enantiospecific Analysis : 4-(6-methoxy-2-naphthyl)-2-butyl chloroformate enantiomers are used as reagents for the enantiospecific analysis of amino compounds in biogenic matrices, important in pharmaceutical and toxicokinetic studies (Büschges, Devant, Mutschler, & Spahn‐Langguth, 1996).
Propiedades
IUPAC Name |
2-carbonochloridoyloxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-5(2)6(9)11-3-4-12-7(8)10/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGWIBINRGUHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methacryloyloxyethyl chloroformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






